Beciparcil - 130782-54-6

Beciparcil

Catalog Number: EVT-1207180
CAS Number: 130782-54-6
Molecular Formula: C12H13NO3S2
Molecular Weight: 283.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Beciparcil is classified as an organic compound, specifically a derivative of a larger chemical family. Its synthesis and classification are based on its molecular structure, which influences its biological activity. The compound has been studied for its role in various biochemical pathways, making it relevant in both pharmaceutical and research contexts.

Synthesis Analysis

Methods of Synthesis

The synthesis of Beciparcil involves several steps that can vary depending on the desired purity and yield. Common methods include:

  1. Multi-step Synthesis: This approach often employs various chemical reactions to build the complex structure of Beciparcil from simpler precursors.
  2. Catalytic Reactions: Catalysts are used to facilitate specific reactions, improving efficiency and selectivity during the synthesis process.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and pH levels. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and confirm the identity and purity of the final product.

Molecular Structure Analysis

Structure

Beciparcil's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound's three-dimensional conformation can be analyzed using computational chemistry methods, providing insights into its interaction with biological targets.

Data

Key data regarding Beciparcil includes its molecular formula, molecular weight, and structural diagrams that illustrate its chemical bonds and spatial arrangement. Such information is crucial for understanding how changes in structure can affect its pharmacological properties.

Chemical Reactions Analysis

Reactions

Beciparcil undergoes various chemical reactions that are essential for its functionality as a therapeutic agent. These reactions include:

  • Nucleophilic Substitution: This reaction type is often involved in modifying functional groups within the molecule.
  • Oxidation-Reduction Reactions: These reactions can alter the oxidation state of atoms within Beciparcil, potentially enhancing its reactivity.

Technical Details

The kinetics of these reactions are influenced by factors such as solvent choice, temperature, and concentration of reactants. Understanding these parameters is vital for optimizing reaction conditions during both synthesis and application.

Mechanism of Action

Process

The mechanism of action for Beciparcil involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can lead to modulation of biochemical pathways that are relevant in disease processes.

Data

Research has shown that Beciparcil may exert its effects through competitive inhibition or allosteric modulation, depending on the target enzyme or receptor involved. Detailed studies using techniques like enzyme kinetics assays provide quantitative data on its efficacy and potency.

Physical and Chemical Properties Analysis

Physical Properties

Beciparcil exhibits distinct physical properties such as solubility, melting point, and stability under various environmental conditions. These properties are critical for determining its formulation in pharmaceutical applications.

Chemical Properties

Chemically, Beciparcil is characterized by its reactivity profile, which includes stability under physiological conditions and susceptibility to hydrolysis or oxidation. Such properties inform researchers about the compound's shelf life and compatibility with other substances in formulations.

Applications

Beciparcil has potential applications in several scientific fields:

  • Pharmaceutical Development: It serves as a candidate for drug development targeting specific diseases.
  • Biochemical Research: The compound is used in studies aimed at understanding metabolic pathways and enzyme functions.
  • Clinical Studies: Ongoing research investigates its efficacy in treating conditions such as cancer or metabolic disorders.
Introduction to Beciparcil

Discovery and Development of Beciparcil as a Venous Antithrombotic Agent

Beciparcil emerged from systematic structure-activity studies in the late 1980s targeting glycoside derivatives with antithrombotic properties. Researchers synthesized a library of 4-substituted phenyl 1,5-dithiohexopyranosides, evaluating their ability to inhibit platelet aggregation and thrombus formation in vitro and in vivo. Beciparcil (designated LF 4.0212 during development) demonstrated superior activity in venous thrombosis models compared to earlier analogs, leading to its selection as a clinical candidate [2].

Preclinical studies revealed Beciparcil’s efficacy in reducing thrombus weight in rodent venous stasis models by approximately 40–60% at doses of 5–10 mg/kg. Its antithrombotic effect was initially attributed to indirect modulation of thrombin generation, though its exact molecular target remained uncharacterized. Development progressed to Phase I/II clinical trials by the mid-1990s. However, further investigations were discontinued in 1997 due to strategic portfolio decisions rather than explicit safety concerns, leaving its full clinical potential unexplored [2] [4].

Table 1: Key Developmental Milestones for Beciparcil

Time PeriodDevelopment PhaseKey Findings/Decisions
Late 1980sDiscovery & SynthesisIdentification of 1,5-dithiosugar scaffold with antithrombotic activity; optimization led to Beciparcil [2]
Early 1990sPrevalidation in vivoDose-dependent thrombus reduction (40-60%) in venous stasis models [4]
Mid-1990sPhase I/II TrialsInitial human safety/efficacy studies completed
1997Development HaltDiscontinuation of clinical development for strategic reasons [2]

Structural Classification: 4-Cyanophenyl 1,5-Dithio-β-D-Xylopyranoside Derivatives

Beciparcil belongs to a specialized class of antithrombotics defined by a 1,5-dithioglycoside core structure. Its systematic chemical name is 4-cyanophenyl 1,5-dithio-β-D-xylopyranoside, reflecting three key components [2]:

  • 4-Cyanophenyl Aglycone: The aromatic ring system with an electron-withdrawing cyano (-C≡N) substituent at the para position. This moiety enhances membrane permeability and contributes to target affinity via π-stacking interactions.
  • 1,5-Dithio Bridge: Replacement of oxygen atoms in the sugar ring with sulfur at positions 1 and 5 creates a hydrolytically stable dithioacetal linkage. This modification increases metabolic stability compared to O-glycosides.
  • β-D-Xylopyranoside Configuration: The sugar unit is β-configured D-xylose, possessing stereochemical specificity at four defined chiral centers (C1-C4). Absolute stereochemistry is critical for activity, as evidenced by significantly reduced efficacy in α-anomers or enantiomers [2] [7].

The molecular formula is C₁₂H₁₃NO₃S₂ (molecular weight: 283.37 g/mol). Crystallographic and NMR analyses confirm its absolute stereochemistry as (2S,3R,4S,5R)-2-(4-cyanophenylthio)-5-(hydroxymethyl)tetrahydrothiophene-3,4-diol, with the thioglycosidic bond adopting an equatorial orientation [2].

Table 2: Molecular Characteristics of Beciparcil

PropertyValue/Specification
Systematic Name4-Cyanophenyl 1,5-dithio-β-D-xylopyranoside
Molecular FormulaC₁₂H₁₃NO₃S₂
Molecular Weight283.37 g/mol
Defined Stereocenters4 (Absolute configuration: 2S,3R,4S,5R) [2]
Key Functional GroupsAryl thioglycoside, dithioacetal, cyano group, primary alcohol, vicinal diol
SMILES NotationO[C@@H]1CSC@@HC@H[C@H]1O
InChI KeyLVFZTPIRDLQIGF-KXNHARMFSA-N

Structure-activity relationship (SAR) studies on analogs revealed stringent requirements for efficacy:

  • Aromatic Substitution: The 4-cyano group proved optimal. 4-Nitro or unsubstituted phenyl analogs showed 3–5 fold lower potency [4].
  • Sugar Configuration: β-D-xylose was essential; epimerization at C3 (ribose configuration) or dithio-L-xylose enantiomers abolished activity.
  • Dithio Linkage: Mono-thio or disulfide variants exhibited markedly reduced antithrombotic effects, underscoring the dithioacetal’s role [2] [7].

Pharmacological Significance in Thrombosis Management

Beciparcil’s primary pharmacological significance lies in its novel mechanism targeting early stages of coagulation activation. While precise molecular target validation remains incomplete, experimental data suggest it inhibits contact activation pathway components, potentially involving factor XII (FXII) or kallikrein [4]. This distinguishes it from contemporary antithrombotics:

  • Mechanistic Contrast: Unlike heparins (antithrombin III-dependent serine protease inhibitors) or vitamin K antagonists (multi-factor synthesis blockers), Beciparcil in vitro impeded thrombin generation triggered by anionic surfaces (e.g., polyphosphates, collagen), implying inhibition of the intrinsic pathway initiation [4] [7].
  • Thrombosis-Selectivity Profile: Preclinical models indicated efficacy comparable to early low-molecular-weight heparins (LMWHs) in venous thrombosis, with minimal impact on bleeding time—a key advantage over FXa/thrombin inhibitors affecting hemostasis [4].

Although clinical development ceased, Beciparcil’s structural and mechanistic attributes informed next-generation antithrombotics:

  • Inspiration for FXI/FXII Inhibitors: Its putative targeting of contact activation foreshadowed current factor XI/XIa inhibitors (e.g., antisense oligonucleotides, monoclonal antibodies) designed for thrombosis prevention without bleeding trade-offs [4].
  • Template for Stable Glycomimetics: The 1,5-dithiosugar motif demonstrated the feasibility of hydrolytically stable glycoside-based anticoagulants, influencing later carbohydrate-derived therapeutics [2] [7].

Table 3: Pharmacological Comparison of Beciparcil with Contemporary Antithrombotics

Agent ClassPrototype Agent(s)Primary Target(s)Beciparcil’s Distinguishing Features
Unfractionated HeparinHeparinAT-III/Thrombin, FXaAT-III independent; targets contact phase [4] [6]
Vitamin K AntagonistsWarfarinVitamin K epoxide reductaseSingle-agent therapy; rapid onset; no dietary interactions [4]
Direct Thrombin InhibitorsDabigatranThrombinLower bleeding risk in models; distinct structural class [4]
Direct FXa InhibitorsRivaroxaban, ApixabanFXaPotential upstream (FXII/FXI) inhibition [4] [7]

Properties

CAS Number

130782-54-6

Product Name

Beciparcil

IUPAC Name

4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1

InChI Key

LVFZTPIRDLQIGF-KXNHARMFSA-N

SMILES

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O

Synonyms

eciparcil
p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile

Canonical SMILES

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.